molecular formula C9H15N3 B13196953 4-(4-Methylcyclohexyl)-2H-1,2,3-triazole

4-(4-Methylcyclohexyl)-2H-1,2,3-triazole

Cat. No.: B13196953
M. Wt: 165.24 g/mol
InChI Key: OMJSGULNPHQIKX-UHFFFAOYSA-N
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Description

4-(4-Methylcyclohexyl)-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a 4-methylcyclohexyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylcyclohexyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide.

    Preparation of Alkyne: The alkyne precursor can be synthesized through various methods, including the dehydrohalogenation of alkyl halides.

    Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions, as well as the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylcyclohexyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce partially or fully reduced triazole derivatives.

Scientific Research Applications

4-(4-Methylcyclohexyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexanemethanol: An organic compound with a similar cyclohexyl structure but different functional groups.

    Methylcyclohexene: Another compound with a cyclohexyl ring but differing in the presence of a double bond.

Uniqueness

4-(4-Methylcyclohexyl)-2H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the cyclohexyl group and the triazole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(4-methylcyclohexyl)-2H-triazole

InChI

InChI=1S/C9H15N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h6-8H,2-5H2,1H3,(H,10,11,12)

InChI Key

OMJSGULNPHQIKX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=NNN=C2

Origin of Product

United States

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